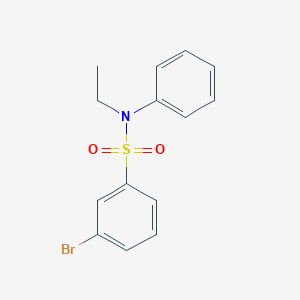![molecular formula C17H14F3NO3 B261795 Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate, also known as TFMB-Et, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease.
In material science, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been used as a building block for the synthesis of organic semiconductors and polymers. Its unique chemical structure and properties make it a promising candidate for the development of high-performance materials for electronic devices.
In organic synthesis, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been used as a reagent for the synthesis of various organic compounds, including benzamides, benzimidazoles, and benzoxazoles. Its ease of synthesis and availability make it a useful building block for the preparation of complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In animal models, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has several advantages for use in lab experiments, including its ease of synthesis, availability, and unique chemical structure. However, it also has some limitations, such as its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate, including:
1. Investigation of its potential as a drug candidate for the treatment of cancer and Alzheimer's disease.
2. Development of new synthetic methods for the preparation of Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate and its derivatives.
3. Study of its mechanism of action and identification of its molecular targets.
4. Exploration of its potential applications in material science, including the development of high-performance organic semiconductors and polymers.
5. Investigation of its toxicity and safety profile in animal models and humans.
In conclusion, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate is a chemical compound with significant potential for use in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. Its unique chemical structure and properties make it a promising candidate for the development of new drugs, materials, and organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate involves the reaction of 4-trifluoromethylbenzoic acid with ethyl 3-aminobenzoate in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate as a white solid with a melting point of 98-100°C.
Propriétés
Nom du produit |
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate |
|---|---|
Formule moléculaire |
C17H14F3NO3 |
Poids moléculaire |
337.29 g/mol |
Nom IUPAC |
ethyl 3-[[4-(trifluoromethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H14F3NO3/c1-2-24-16(23)12-4-3-5-14(10-12)21-15(22)11-6-8-13(9-7-11)17(18,19)20/h3-10H,2H2,1H3,(H,21,22) |
Clé InChI |
MNVXDNAWGANLIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)



